BenchChemオンラインストアへようこそ!

6-Ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one

Thymidylate synthase inhibition DHFR inhibition antitumor

6-Ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 502649-04-9) is a heterocyclic organic compound belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidinone bicyclic core with a C6-ethyl and C2-n-propyl substitution pattern. Its molecular formula is C₁₁H₁₄N₂OS with a molecular weight of 222.31 g/mol.

Molecular Formula C11H14N2OS
Molecular Weight 222.31 g/mol
Cat. No. B11879710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one
Molecular FormulaC11H14N2OS
Molecular Weight222.31 g/mol
Structural Identifiers
SMILESCCCC1=NC2=C(C=C(S2)CC)C(=O)N1
InChIInChI=1S/C11H14N2OS/c1-3-5-9-12-10(14)8-6-7(4-2)15-11(8)13-9/h6H,3-5H2,1-2H3,(H,12,13,14)
InChIKeyPCIAFZWDBGBYLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one: Core Scaffold Identity, Physicochemical Profile, and Procurement Specifications


6-Ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 502649-04-9) is a heterocyclic organic compound belonging to the thieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidinone bicyclic core with a C6-ethyl and C2-n-propyl substitution pattern . Its molecular formula is C₁₁H₁₄N₂OS with a molecular weight of 222.31 g/mol . The compound exists as the 3H-tautomer bearing a free NH at the N3 position, distinguishing it from N3-alkylated positional isomers . It is commercially available at purities of 95–97% from multiple vendors and is classified as a research chemical for laboratory use .

Why Generic Substitution Fails for 6-Ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one: Structural Isomerism and Alkyl Substitution Pattern as Critical Differentiators


Within the thieno[2,3-d]pyrimidin-4(3H)-one family, minor changes in alkyl substitution position, chain length, or N3-tautomeric state can produce compounds with fundamentally different physicochemical properties, biological target profiles, and synthetic derivatization potential. The target compound's specific substitution pattern—C6-ethyl paired with C2-n-propyl on the free 3H-tautomer—cannot be assumed interchangeable with the N3-propyl positional isomer (CAS 667903-48-2), the C6-methyl analog, the C2-unsubstituted variant (CAS 18593-51-6), or the parent scaffold (CAS 14080-50-3). Published class-level evidence demonstrates that 6-ethyl substitution alone can alter target potency by 2–3 orders of magnitude relative to 6-methyl [1], while the free NH at N3 has been identified as a critical pharmacophoric feature for sigma-1 receptor engagement [2]. The quantitative evidence below substantiates why each structural feature carries distinct functional and procurement-relevant consequences.

Quantitative Differentiation Evidence for 6-Ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one Against Closest Analogs


C6-Ethyl vs. C6-Methyl Substitution: 100–1,000× Potency Enhancement on the Thieno[2,3-d]pyrimidine Scaffold

In a class-level SAR study on 2-amino-4-oxo-5-substituted-thieno[2,3-d]pyrimidines, the 6-ethyl substituted compound (2) demonstrated a 2–3 order of magnitude increase in both human TS and DHFR inhibitory potency as well as broadened in vitro tumor inhibition spectrum compared to its direct 6-methyl analogue (1) [1]. Although this specific study employed a 2-amino-5-arylthio substitution pattern distinct from the target compound, the finding establishes that the C6-ethyl group on the thieno[2,3-d]pyrimidin-4(3H)-one core confers a quantifiable potency advantage over the C6-methyl variant that cannot be assumed equivalent. For users procuring a thieno[2,3-d]pyrimidin-4(3H)-one with a 6-alkyl substituent, selecting the 6-ethyl over the 6-methyl version is supported by this class-level potency differential of ≥100-fold [1].

Thymidylate synthase inhibition DHFR inhibition antitumor SAR alkyl substitution

N3-H Tautomer vs. N3-Propyl Isomer: Free NH as a Documented Pharmacophoric Element

The target compound (CAS 502649-04-9) is the 3H-tautomer bearing a free NH at the N3 position of the pyrimidinone ring. Its closest positional isomer, 6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one (CAS 667903-48-2), carries the propyl group at N3 rather than C2, eliminating the free NH . Published research on the thieno[2,3-d]pyrimidin-4(3H)-one scaffold has explicitly identified the free NH group as a critical positive ionizable moiety for sigma-1 receptor (σ₁R) engagement: the optimized agonist WLB-87848 (14qR) retains this free NH as an unusual but essential pharmacophoric feature that deviates from canonical σ₁R ligand motifs [1]. While direct comparative affinity data between the C2-propyl/N3-H and C2-H/N3-propyl isomers are not published, the established importance of the free NH for σ₁R binding makes the two isomers pharmacologically non-interchangeable. Users targeting sigma receptor programs or any target where the N3-H serves as a hydrogen-bond donor should specifically procure CAS 502649-04-9 rather than CAS 667903-48-2 [1].

Sigma-1 receptor tautomerism N3-alkylation pharmacophore neuroprotection

Antimycobacterial Class Potential: Thieno[2,3-d]pyrimidin-4(3H)-ones Exhibit MIC Values of 6–8 µM Against M. tuberculosis

A focused library of thieno[2,3-d]pyrimidin-4(3H)-ones was designed, synthesized, and screened against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG. The most active compounds (13b and 29e) exhibited MIC values in the range of 6–8 µM against M. tuberculosis H37Ra, with no cytotoxicity observed against four human cell lines at active concentrations [1]. A separate patent disclosure (WO2015114663A1) claims a broad series of thieno[2,3-d]pyrimidin-4(3H)-ones as antimycobacterial agents, reporting percentage inhibition ranges of 40–68% against M. smegmatis and M. bovis BCG for selected compounds, with compound 40 showing MIC = 8 µg/mL against M. tuberculosis H37Rv [2]. The target compound's C2-propyl and C6-ethyl substitution pattern falls within the general structural scope claimed in this patent; the change of ethyl to propyl moiety has been noted in related QSAR studies to increase activity against M. tuberculosis specifically, while potentially decreasing activity against other mycobacterial strains [3]. No compound-specific MIC data for CAS 502649-04-9 have been published.

Antitubercular Mycobacterium tuberculosis MIC antimycobacterial scaffold

Antimicrobial and Antifungal Class Activity: Potency Benchmarks for Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

A 2021 study by Magoulas et al. evaluated twelve new thieno[2,3-d]pyrimidin-4(3H)-one derivatives against four gram-positive, four gram-negative bacterial species, and eight fungal species. The lead antibacterial compound 22 (bearing a m-methoxyphenyl group and ethylenediamine side chain at C2) showed broad-spectrum MIC values of 0.05–0.13 mM, 6–15 fold more potent than streptomycin and ampicillin controls [1]. The lead antifungal compounds 14 and 15 (p-chlorophenyl and m-methoxyphenyl at C2, respectively, with a 2-(2-mercaptoethoxy)ethan-1-ol side chain) showed MIC values of 0.013–0.026 mM and 0.027 mM, respectively, 10–15 times more potent than ketoconazole or bifonazole [1]. Both lead compounds showed no toxicity in HFL-1 human embryonic primary cells and in C. elegans in vivo at MIC concentrations [1]. The target compound differs from these leads by bearing simple C2-propyl and C6-ethyl substituents rather than arylthioether side chains, and no antimicrobial data for the target compound itself are available.

Antimicrobial antifungal MIC gram-positive Candida

Synthetic Tractability and Intermediate Availability: 4-Chloro Precursor Enables Divergent Derivatization

The 4-chloro derivative of the target compound, 4-chloro-6-ethyl-2-propylthieno[2,3-d]pyrimidine (CAS 502649-05-0, MW 240.75), is commercially available at 95% purity . This chlorinated analog serves as a key synthetic intermediate for introducing diverse substituents at the C4 position via nucleophilic aromatic substitution, enabling generation of focused libraries diverging from the common 6-ethyl-2-propyl scaffold [1]. The established synthetic route to the target compound and its analogs proceeds via the Gewald reaction to form substituted 2-aminothiophene-3-carboxylates, followed by cyclocondensation with formamide/ammonium acetate to construct the thieno[2,3-d]pyrimidin-4(3H)-one core [1]. The availability of both the 4-oxo target compound (CAS 502649-04-9) and its 4-chloro precursor (CAS 502649-05-0) provides a matched pair for SAR studies where C4 substitution is systematically varied while holding the C2-propyl/C6-ethyl framework constant.

Synthetic intermediate 4-chloro derivative nucleophilic substitution derivatization Gewald synthesis

Purity Tier Differentiation: 97% (Chemenu) vs. 95% (BenchChem) for Biological Assay Readiness

Commercially, the target compound is available at two distinct purity tiers: 97% from Chemenu (Catalog CM272824) and 95% from BenchChem . No analytical certificates (HPLC, NMR) are publicly accessible for independent verification. The 2% purity differential represents a meaningful distinction for users conducting quantitative biological assays where unknown impurities at the 3–5% level can confound dose-response measurements or produce false-positive screening hits. Neither vendor provides specification sheets with impurity profiling data, and no pharmacopeial monograph exists for this compound .

Purity specification procurement quality control biological testing HPLC

High-Value Application Scenarios for 6-Ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one Based on Quantitative Differentiation Evidence


Scaffold-Hopping and Antifolate Drug Design Leveraging C6-Ethyl Potency Advantage

Medicinal chemistry teams pursuing dual TS/DHFR inhibitors or antifolate-based anticancer agents can rationally select this compound as a core scaffold based on the documented 100–1,000× potency advantage of 6-ethyl over 6-methyl substitution on the thieno[2,3-d]pyrimidine framework [1]. The free C5 position and the C2-propyl group provide two independent vectors for further functionalization while retaining the potency-enhancing 6-ethyl group. The 4-chloro precursor (CAS 502649-05-0) enables divergent C4 SAR exploration via nucleophilic aromatic substitution, allowing systematic optimization of the 4-position while holding the 2-propyl/6-ethyl pattern constant [2].

Sigma-1 Receptor Ligand Development Requiring Free N3-H Pharmacophoric Element

Research groups developing sigma-1 receptor (σ₁R) ligands should procure this specific compound (CAS 502649-04-9) rather than the N3-propyl isomer (CAS 667903-48-2), as the free NH at the N3 position has been validated as a critical positive ionizable moiety for σ₁R engagement in the thieno[2,3-d]pyrimidin-4(3H)-one series [1]. The N3-alkyl isomer eliminates this H-bond donor, rendering it pharmacologically non-equivalent for σ₁R targeting programs. The C2-propyl and C6-ethyl substituents further allow tuning of lipophilicity and steric occupancy within the σ₁R binding pocket [1].

Antimycobacterial Screening Library Component with Patent-Consistent Substitution Pattern

The compound's substitution pattern (C6-ethyl, C2-propyl) falls within the structural scope claimed in WO2015114663A1 for antimycobacterial thieno[2,3-d]pyrimidin-4(3H)-ones [1]. For groups constructing focused screening libraries against M. tuberculosis H37Rv or M. bovis BCG, this compound represents a specific alkyl-substituted variant within a scaffold class that has yielded compounds with MIC values in the 6–8 µM range [2]. QSAR observations from related series suggest that the ethyl→propyl alkyl chain modification can modulate strain-specific antimycobacterial activity, making this compound a relevant inclusion for SAR profiling against mycobacterial panels .

Synthetic Methodology Development Using a Bifunctional Alkyl-Substituted Heterocyclic Template

For synthetic chemistry groups developing new methodologies on thieno[2,3-d]pyrimidine systems, this compound offers a well-defined, commercially available substrate with two differentiated alkyl substituents (C2-propyl, C6-ethyl) and a reactive 4-oxo group amenable to chlorination or direct modification. The Gewald-based synthetic route is well-precedented, and both the target compound and its 4-chloro analog are available off-the-shelf, enabling methodology development without upfront multi-step synthesis [1]. The C11H14N2OS formula provides a favorable balance of molecular complexity and tractability for reaction optimization studies [2].

Quote Request

Request a Quote for 6-Ethyl-2-propylthieno[2,3-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.